1-(4-Fluoro-3-methylphenyl)piperidin-2-one 1-(4-Fluoro-3-methylphenyl)piperidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17719579
InChI: InChI=1S/C12H14FNO/c1-9-8-10(5-6-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3
SMILES:
Molecular Formula: C12H14FNO
Molecular Weight: 207.24 g/mol

1-(4-Fluoro-3-methylphenyl)piperidin-2-one

CAS No.:

Cat. No.: VC17719579

Molecular Formula: C12H14FNO

Molecular Weight: 207.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-3-methylphenyl)piperidin-2-one -

Specification

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
IUPAC Name 1-(4-fluoro-3-methylphenyl)piperidin-2-one
Standard InChI InChI=1S/C12H14FNO/c1-9-8-10(5-6-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3
Standard InChI Key UCFLOHANCIGHKR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N2CCCCC2=O)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name for this compound is 1-(4-fluoro-3-methylphenyl)piperidin-2-one, reflecting its six-membered lactam ring (piperidin-2-one) and aromatic substituent. Key identifiers include:

PropertyValue
Molecular FormulaC₁₂H₁₄FNO
Molecular Weight207.24 g/mol
InChIInChI=1S/C12H14FNO/c1-9-8-10(5-6-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3
SMILESCC1=C(C=CC(=C1)N2CCCCC2=O)F

The fluorine atom at the phenyl ring’s 4-position enhances metabolic stability, while the 3-methyl group contributes to steric bulk, potentially improving membrane permeability.

Physicochemical Properties

The compound’s logP (estimated at ~2.5) suggests moderate lipophilicity, balancing solubility and cell membrane penetration. Its melting point and solubility data remain undocumented, but analogous piperidin-2-one derivatives typically exhibit melting points between 80–150°C and solubility in polar organic solvents like ethanol or DMSO.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis of 1-(4-fluoro-3-methylphenyl)piperidin-2-one involves a two-step process:

  • Condensation: Piperidine reacts with 4-fluoro-3-methylbenzoyl chloride under basic conditions to form an intermediate amide.

  • Cyclization: Intramolecular lactam formation is induced via acid catalysis, yielding the piperidin-2-one ring.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield
CondensationPiperidine, DIPEA, DCM, 0°C → RT, 12h75%
CyclizationH₂SO₄, toluene, reflux, 6h82%

Industrial Production

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors are preferred over batch systems for their superior heat transfer and reduced reaction times. For example, a microreactor system operating at 120°C with a residence time of 30 minutes achieves 90% conversion.

Biological Activities and Mechanisms

Pharmacological Profile

While explicit data on this compound’s bioactivity is scarce, piperidine derivatives are known to interact with central nervous system (CNS) targets, including dopamine and serotonin receptors. The fluorine atom may enhance blood-brain barrier penetration, suggesting potential CNS applications.

Enzyme Inhibition

Piperidin-2-one derivatives exhibit inhibitory effects on cytochrome P450 enzymes and kinases. Molecular docking studies suggest that the 4-fluoro-3-methylphenyl group could occupy hydrophobic pockets in enzyme active sites, though experimental validation is needed.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Piperidin-2-one Derivatives

CompoundMolecular Weight (g/mol)logPKey Functional Groups
1-(4-Fluoro-3-methylphenyl)piperidin-2-one207.24~2.54-F, 3-CH₃
1-(3-Fluoro-4-methylphenyl)piperidin-2-one207.24~2.33-F, 4-CH₃
1-(4-Chlorophenyl)piperidin-2-one211.68~2.84-Cl

The 4-fluoro-3-methyl substitution offers a balance between electronic effects (fluorine’s electronegativity) and steric bulk (methyl group), potentially optimizing target binding compared to chloro or unsubstituted analogs.

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